Aurein 2.1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aurein 21 is a small antimicrobial peptide derived from the skin secretions of the Australian green and golden bell frog, Litoria aurea This peptide is known for its potent antimicrobial properties, making it a subject of interest in the field of antimicrobial research Aurein 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aurein 2.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While industrial production methods for this compound are not extensively documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing the SPPS process for higher yields and purity, as well as scaling up the purification process. Advances in peptide synthesis technology, such as automated peptide synthesizers, have made it possible to produce peptides like this compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

Aurein 2.1 primarily undergoes reactions typical of peptides, including:

Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with enhanced properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives used in SPPS.

Major Products

The major products of these reactions are typically modified versions of the original peptide, such as oxidized or reduced forms, or analogs with substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Aurein 2.1 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.

Biology: Investigated for its role in the innate immune system of amphibians and its antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Wirkmechanismus

Aurein 2.1 exerts its antimicrobial effects by disrupting the microbial cell membrane. The peptide is amphipathic, meaning it has both hydrophobic and hydrophilic regions, allowing it to insert into the lipid bilayer of the membrane. This disruption leads to the formation of pores, causing leakage of cellular contents and ultimately cell death. The primary molecular targets are the lipid components of the microbial membrane.

Vergleich Mit ähnlichen Verbindungen

Aurein 2

Aurein 1.2: Another antimicrobial peptide from the same frog species, known for its broad-spectrum activity.

Aurein 2.6: Similar to aurein 2.1 but with slight variations in amino acid sequence, leading to differences in antimicrobial potency.

Aurein 3.1: A longer peptide with additional antimicrobial properties.

Compared to these similar compounds, this compound is unique in its specific amino acid sequence and its balance of hydrophobic and hydrophilic regions, which contribute to its potent antimicrobial activity.

Eigenschaften

Molekularformel |

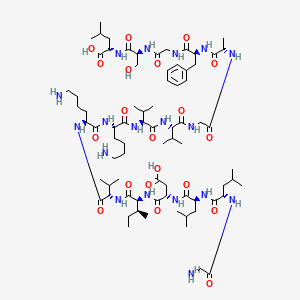

C76H130N18O20 |

|---|---|

Molekulargewicht |

1616.0 g/mol |

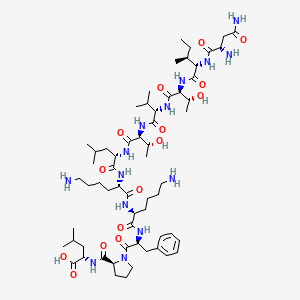

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |

InChI-Schlüssel |

SKNUTXWGJKHCEH-UJOXCNDQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)